molecular formula C24H22FN3O3S B2953811 N-benzyl-4-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide CAS No. 866344-87-8

N-benzyl-4-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide

Cat. No. B2953811
CAS RN: 866344-87-8
M. Wt: 451.52
InChI Key: MFDWNKSAMDCGJK-UHFFFAOYSA-N
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Description

“N-benzyl-4-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide” is a complex organic compound. It contains several functional groups and structural features, including a benzyl group, a fluorophenyl group, a pyrimidine ring, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key features, including aromatic rings (benzyl and pyrimidine), a fluorine atom attached to a phenyl group, and an amide functional group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide might increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

properties

CAS RN

866344-87-8

Product Name

N-benzyl-4-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide

Molecular Formula

C24H22FN3O3S

Molecular Weight

451.52

IUPAC Name

N-benzyl-4-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide

InChI

InChI=1S/C24H22FN3O3S/c25-19-10-5-4-9-18(19)16-28-20-12-14-32-22(20)23(30)27(24(28)31)13-6-11-21(29)26-15-17-7-2-1-3-8-17/h1-5,7-10,12,14H,6,11,13,15-16H2,(H,26,29)

InChI Key

MFDWNKSAMDCGJK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4F

solubility

not available

Origin of Product

United States

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